molecular formula C24H21ClN4O4 B4096848 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B4096848
M. Wt: 464.9 g/mol
InChI Key: FCEBQIJFDIYBHC-UHFFFAOYSA-N
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Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety attached to a phenyl ring, further connected to a chloronitrobenzamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoylpiperazine: The initial step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.

    Coupling with Phenyl Ring: The benzoylpiperazine is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Introduction of Chloronitrobenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides and piperazines.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-benzoylpiperazin-1-yl)phenyl]benzamide
  • N-[2-(4-benzoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide
  • N-(4-(4-benzoylpiperazin-1-yl)phenyl)-2-(m-tolyloxy)acetamide

Uniqueness

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide is unique due to the presence of the chloronitrobenzamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4/c25-20-16-18(29(32)33)10-11-19(20)23(30)26-21-8-4-5-9-22(21)27-12-14-28(15-13-27)24(31)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEBQIJFDIYBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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